molecular formula C10H14O2S B2933524 2-(3,5-Dimethoxyphenyl)ethanethiol CAS No. 1443336-52-4

2-(3,5-Dimethoxyphenyl)ethanethiol

Cat. No.: B2933524
CAS No.: 1443336-52-4
M. Wt: 198.28
InChI Key: DQLMHKMPUODIFG-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)ethanethiol is an organic compound with the molecular formula C10H14O2S It features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions and an ethanethiol group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3,5-Dimethoxyphenyl)ethanethiol can be synthesized from its bromide precursor via thioacetate substitution. The general synthetic route involves the reaction of 3,5-dimethoxybromobenzene with potassium thioacetate, followed by hydrolysis to yield the desired thiol compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: The corresponding hydrocarbon.

    Substitution: Various substituted phenylethanethiols.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)ethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can undergo redox reactions, influencing cellular redox states and signaling pathways. The methoxy groups may also contribute to its biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Octadecyloxyphenyl)ethanethiol
  • 2-(3,5-Bis(octadecyloxy)phenyl)ethanethiol
  • 2-(3,4,5-Tris(octadecyloxy)phenyl)ethanethiol

Uniqueness

2-(3,5-Dimethoxyphenyl)ethanethiol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility and reactivity compared to other similar compounds with different substituents .

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-11-9-5-8(3-4-13)6-10(7-9)12-2/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLMHKMPUODIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCS)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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